![molecular formula C11H16N2 B144570 4-tert-Butyl-benzamidine CAS No. 125772-42-1](/img/structure/B144570.png)
4-tert-Butyl-benzamidine
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Overview
Description
“4-tert-Butyl-benzamidine” is a chemical compound with the molecular formula C11H16N2 . It has a molecular weight of 176.26 g/mol . The IUPAC name for this compound is 4-tert-butylbenzenecarboximidamide .
Molecular Structure Analysis
The molecular structure of “4-tert-Butyl-benzamidine” consists of 13 heavy atoms . The InChI code for this compound is InChI=1S/C11H16N2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H3,12,13) . The canonical SMILES representation is CC©©C1=CC=C(C=C1)C(=N)N .
Physical And Chemical Properties Analysis
“4-tert-Butyl-benzamidine” has a molecular weight of 176.26 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound are 176.131348519 g/mol . The Topological Polar Surface Area is 49.9 Ų .
Scientific Research Applications
Synthesis of Triphenylamine Derivatives
“4-tert-Butyl-benzamidine” is used in the synthesis of new triphenylamine derivatives, which are important for their application in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Antifungal Activity
Benzamidine derivatives, including those with a “4-tert-Butyl” group, have been synthesized and tested for their antifungal activity. They show potential as fungicides against plant pathogens like Colletotrichum lagenarium and Botrytis cinerea .
Antibacterial and Antioxidant Activities
These compounds have been studied for their antibacterial activity against various gram-positive and gram-negative bacteria, as well as for their antioxidant properties, which are crucial in combating oxidative stress in biological systems .
Metal Chelation
Some benzamide compounds exhibit effective metal chelate activity, which can be useful in removing heavy metals from waste streams or in designing metal-based drugs .
Inhibitors in Thermal Polymerization
“4-tert-Butyl-benzamidine” derivatives have been evaluated as high-performance thermal polymerization inhibitors, particularly in the processing of liquid pyrolysis products like styrene .
Future Directions
properties
IUPAC Name |
4-tert-butylbenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H3,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNSHLXROFMSCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401038 |
Source
|
Record name | 4-tert-Butyl-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-benzamidine | |
CAS RN |
125772-42-1 |
Source
|
Record name | 4-tert-Butyl-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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